4-bromo-2-fluoro-N,N-dimethylaniline 4-bromo-2-fluoro-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 887268-20-4
VCID: VC3243423
InChI: InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
SMILES: CN(C)C1=C(C=C(C=C1)Br)F
Molecular Formula: C8H9BrFN
Molecular Weight: 218.07 g/mol

4-bromo-2-fluoro-N,N-dimethylaniline

CAS No.: 887268-20-4

Cat. No.: VC3243423

Molecular Formula: C8H9BrFN

Molecular Weight: 218.07 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-fluoro-N,N-dimethylaniline - 887268-20-4

Specification

CAS No. 887268-20-4
Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
IUPAC Name 4-bromo-2-fluoro-N,N-dimethylaniline
Standard InChI InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Standard InChI Key XOYOXHVNYCDDLL-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)Br)F
Canonical SMILES CN(C)C1=C(C=C(C=C1)Br)F

Introduction

Chemical Identity and Structure

Basic Identification

4-bromo-2-fluoro-N,N-dimethylaniline is a halogenated tertiary aniline with the molecular formula C8H9BrFN. It is characterized by a benzene ring substituted with three functional groups: a dimethylamino group, a bromine atom at the para position (4), and a fluorine atom at the ortho position (2). The compound is registered in chemical databases with specific identifiers that provide unique identification .

Table 1: Identification Parameters of 4-Bromo-2-Fluoro-N,N-Dimethylaniline

ParameterValue
IUPAC Name4-bromo-2-fluoro-N,N-dimethylaniline
Molecular FormulaC8H9BrFN
CAS Registry Number887268-20-4
PubChem CID40425364
Molecular Weight218.07 g/mol
InChIInChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
InChIKeyXOYOXHVNYCDDLL-UHFFFAOYSA-N

Structural Features

The molecular structure of 4-bromo-2-fluoro-N,N-dimethylaniline features a benzene ring with a specific arrangement of substituents that gives the compound its distinctive chemical properties . The dimethylamino group (-N(CH3)2) is directly attached to the benzene ring at position 1, creating the aniline base structure. The fluorine atom occupies the ortho position (position 2) relative to the dimethylamino group, while the bromine atom is located at the para position (position 4) .

This specific arrangement creates an interesting electronic distribution within the molecule. The dimethylamino group is electron-donating, while both halogen substituents (bromine and fluorine) are electron-withdrawing, though to different degrees and through different mechanisms. Fluorine withdraws electron density primarily through inductive effects, while bromine can both withdraw electron density inductively and donate through resonance.

The SMILES notation for this compound (CN(C)C1=C(C=C(C=C1)Br)F) provides a linear representation of the molecular structure, allowing for computational analysis and database searching .

Synthesis and Preparation

Regioselectivity Considerations

The regioselectivity of halogenation reactions is crucial for designing efficient synthetic routes to 4-bromo-2-fluoro-N,N-dimethylaniline. Research on similar compounds has revealed interesting patterns in the regioselectivity of halogenation reactions of aniline derivatives.

Studies have shown that treatment of N,N-dimethylaniline N-oxides with thionyl bromide results in the corresponding 4-bromo-N,N-dimethylanilines exclusively, while treatment with thionyl chloride predominantly yields 2-chloro-N,N-dimethylanilines . This high regioselectivity can be leveraged to introduce halogen substituents at specific positions.

Table 2: Regioselectivity in Halogenation Reactions of N,N-Dimethylaniline N-oxides

ReagentPredominant Position of HalogenationSelectivity Ratio
Thionyl Bromide4-position (para)Exclusive 4-bromination
Thionyl Chloride2-position (ortho)3.6-6.6:1 (2-Cl/4-Cl)

This regioselectivity information suggests that a sequential halogenation approach might be effective for synthesizing 4-bromo-2-fluoro-N,N-dimethylaniline, carefully selecting reagents and conditions to achieve the desired substitution pattern.

Reaction Conditions and Optimization

Halogenation reactions of aniline derivatives typically require careful control of reaction conditions to achieve optimal yields and selectivity. Research on related compounds indicates that these reactions are often conducted at low temperatures (-78°C) to enhance selectivity and minimize side reactions .

The addition of base following the halogenation step is also important for obtaining the desired products. For example, treatment of N,N-dimethylaniline N-oxide with thionyl bromide followed by addition of triethylamine has been reported to yield 4-bromo-N,N-dimethylaniline .

Optimization of reaction parameters such as temperature, reaction time, solvent, and reagent stoichiometry would likely be necessary to develop an efficient synthetic route to 4-bromo-2-fluoro-N,N-dimethylaniline with high yield and purity.

Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometry would be valuable for confirming the molecular weight and formula of 4-bromo-2-fluoro-N,N-dimethylaniline. The mass spectrum would display characteristic features including:

  • Molecular ion peaks at m/z 218 and 220, reflecting the natural isotope distribution of bromine (79Br and 81Br in approximately 1:1 ratio)

  • Fragmentation patterns potentially including loss of methyl groups from the dimethylamino substituent

  • Fragments resulting from cleavage of the C-halogen bonds

  • Additional fragmentation patterns characteristic of halogenated aromatic compounds

The distinctive isotope pattern of bromine provides a useful diagnostic feature in the mass spectrum, helping to confirm the presence of this substituent.

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